5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
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Overview
Description
5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have garnered significant interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds under acidic or basic conditions . Industrial production methods may utilize more efficient and scalable processes, such as the use of deep eutectic solvents (DES) to enhance yield and simplify the work-up procedure .
Chemical Reactions Analysis
5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding.
Industry: It is utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist .
Comparison with Similar Compounds
Similar compounds to 5-(4-Chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid include:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Exhibits similar biological activities but with different structural features.
Thiazolopyrimidine derivatives: These compounds also show significant anticancer activity and are structurally related.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C17H16ClN3O2 |
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Molecular Weight |
329.8 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-6,7-diethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid |
InChI |
InChI=1S/C17H16ClN3O2/c1-3-12-14(4-2)21-16(13(9-19-21)17(22)23)20-15(12)10-5-7-11(18)8-6-10/h5-9H,3-4H2,1-2H3,(H,22,23) |
InChI Key |
HUNTXCAUDHZWTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C(=C(C=N2)C(=O)O)N=C1C3=CC=C(C=C3)Cl)CC |
Origin of Product |
United States |
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